2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
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Description
2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.18992602 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Antagonism and Endocytosis
One significant application involves the synthesis of potent CCR4 antagonists binding to the extracellular allosteric site, demonstrating high affinity in binding and functional assays. These antagonists also show the ability to induce endocytosis of CCR4, a property not commonly shared by small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Anticancer and Antidiabetic Activities
Research has developed novel spirothiazolidines analogs showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, presenting potential as antidiabetic agents (Flefel et al., 2019).
Antihypertensive Agents
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared and screened for their antihypertensive activity. This research aims to identify compounds that can lower blood pressure through mechanisms involving adrenergic receptor blockade (Caroon et al., 1981).
Properties
IUPAC Name |
2-methyl-8-(2-methyl-4-phenylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-22-13-17(19(23-15)16-6-4-3-5-7-16)20(27)25-10-8-21(9-11-25)12-18(26)24(2)14-21/h3-7,13H,8-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHYKWILHZOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)CC(=O)N(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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